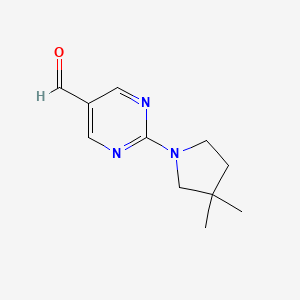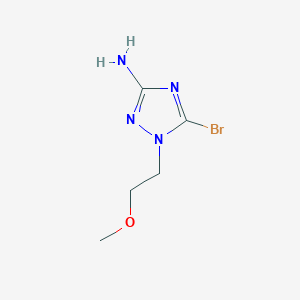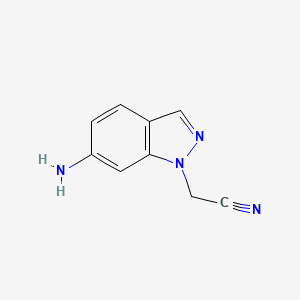
2-(6-Amino-1H-indazol-1-YL)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Amino-1H-indazol-1-YL)acetonitrile is a heterocyclic compound that contains an indazole ring system. Indazole derivatives are known for their wide range of biological activities and are used in various medicinal chemistry applications. This compound, in particular, has garnered interest due to its potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-aminobenzonitrile with hydrazine to form the indazole ring, followed by functionalization to introduce the amino group at the 6-position . The reaction conditions often include the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Amino-1H-indazol-1-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted indazole derivatives.
Applications De Recherche Scientifique
2-(6-Amino-1H-indazol-1-YL)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Potential use in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-(6-Amino-1H-indazol-1-YL)acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation in cancer cells or disruption of microbial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-Indazol-1-yl)acetonitrile
- 6-Amino-1H-indazole
- 1H-Indazole-6-carbonitrile
Uniqueness
2-(6-Amino-1H-indazol-1-YL)acetonitrile is unique due to the presence of both the amino group at the 6-position and the acetonitrile group, which confer distinct chemical reactivity and biological activity compared to other indazole derivatives .
Propriétés
Formule moléculaire |
C9H8N4 |
|---|---|
Poids moléculaire |
172.19 g/mol |
Nom IUPAC |
2-(6-aminoindazol-1-yl)acetonitrile |
InChI |
InChI=1S/C9H8N4/c10-3-4-13-9-5-8(11)2-1-7(9)6-12-13/h1-2,5-6H,4,11H2 |
Clé InChI |
MQKOZSMSVQAZKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)N(N=C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,7-Dimethyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182624.png)
![2-[(4-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13182628.png)
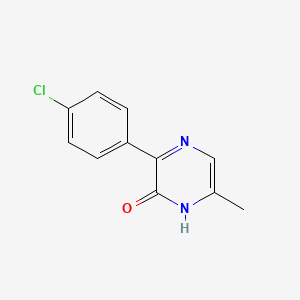



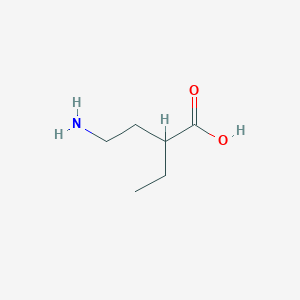
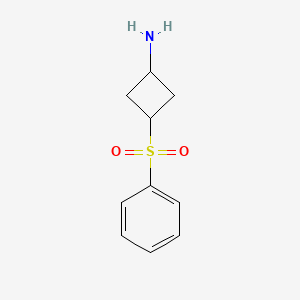

![2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B13182656.png)
